Antibacterial agent 59
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Overview
Description
Antibacterial agent 59 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, thereby reducing the spread of infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 59 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The synthetic route often begins with the preparation of a core structure, which is then functionalized through various chemical reactions. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and yield of the compound. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 59 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Antibacterial agent 59 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: It is employed in research on bacterial cell wall synthesis and the identification of bacterial targets.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial agent 59 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death. The molecular targets include transpeptidases and carboxypeptidases, which are essential for cross-linking peptidoglycan strands.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antibacterial agent 59 include:
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Cephalosporin: Another class of antibiotics with a similar mechanism of action.
Vancomycin: An antibiotic that inhibits cell wall synthesis but through a different molecular target.
Uniqueness
What sets this compound apart from these similar compounds is its broad-spectrum activity and effectiveness against antibiotic-resistant strains. Additionally, its synthetic versatility allows for the development of various derivatives with enhanced properties.
Properties
Molecular Formula |
C8H11N6NaO5S |
---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-(1-methyltetrazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C8H12N6O5S.Na/c1-12-7(9-10-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1 |
InChI Key |
ODRCFPQNAOYAFE-IBTYICNHSA-M |
Isomeric SMILES |
CN1C(=NN=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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